thromboxane A2

Vue d'ensemble

Description

Thromboxane A2 (TXA2) is a type of thromboxane produced by activated platelets during hemostasis. It has prothrombotic properties, stimulating the activation of new platelets and increasing platelet aggregation . TXA2 is also a known vasoconstrictor and is especially important during tissue injury and inflammation .

Synthesis Analysis

TXA2 is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) . Aspirin irreversibly inhibits platelet cyclooxygenase 1, preventing the formation of prostaglandin H2, and therefore thromboxane A2 .Molecular Structure Analysis

The human TXA2 receptor (TP) is a typical G protein-coupled receptor (GPCR) with seven transmembrane segments . In humans, two TP receptor splice variants – TPα and TPβ – have so far been cloned .Chemical Reactions Analysis

The chemical reactions involving TXA2 are complex and involve multiple steps. The synthesis of TXA2 from prostaglandin H2 involves the enzyme thromboxane-A synthase .Physical And Chemical Properties Analysis

TXA2 is very unstable in aqueous solution, as it is hydrated within about 30 seconds to the biologically inactive thromboxane B2 . Its chemical formula is C20H32O5 and its molar mass is 352.471 g·mol−1 .Applications De Recherche Scientifique

Role in Cancer Development

TXA2 plays a significant role in the development and progression of several types of cancer, including breast, prostate, lung, and colorectal cancers . It regulates several processes involved in cancer development, such as cell growth, migration, and angiogenesis . Overexpression of TXA2 synthase (TBXAS1, TXA2S) and/or TXA2 receptors (TBXA2R, TP) in tumor cells is generally associated with poor prognosis, reduced survival, and metastatic disease .

Regulation of Tumor Microenvironment

TXA2 signaling regulates the tumor microenvironment by modulating angiogenic potential, tumor ECM stiffness, and host immune response . The by-products of TXA2S are highly mutagenic and oncogenic, adding to the overall phenotype where TXA2 synthesis promotes tumor formation at various levels .

Role in Platelet Activation

TXA2 is a major arachidonic acid derivative in human platelets and plays a critical role in primary hemostasis . It is involved in the recruitment and/or retention of platelets prior to robust platelet activation including alpha granule secretion .

Involvement in Atherothrombosis

Increased activity of TXA2 may play a role in the pathogenesis of myocardial infarction and atherosclerosis . It is involved in several pathophysiologic processes, including primary hemostasis and atherothrombosis .

Role in Inflammatory Processes

TXA2 is involved in inflammation . It is a chemically unstable lipid mediator that plays a key role in several pathophysiologic processes, including inflammation .

Implications in Pulmonary Hypertension and Bronchial Asthma

Increased action of TXA2 also has implications in pulmonary hypertension and bronchial asthma .

Role in Kidney and Hepatic Injury

TXA2 may play a role in kidney injury and hepatic injury .

Role in Stroke Pathophysiology

TXA2 plays a key role in the pathophysiological mechanisms of stroke, promoting inflammation, apoptosis, excitotoxicity, and peri-infarct depolarization .

Mécanisme D'action

Target of Action

Thromboxane A2 (TXA2) is a chemically unstable lipid mediator that plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . This broad expression contributes to the development of atherosclerotic lesions .

Mode of Action

TXA2 stimulates the activation of new platelets and increases platelet aggregation . This is achieved by activating the TP receptor, which results in platelet shape change, inside-out activation of integrins, and degranulation . Circulating fibrinogen binds these receptors on adjacent platelets, further strengthening the clot .

Biochemical Pathways

TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . It is generated from prostaglandin H2 by thromboxane-A synthase in a metabolic reaction, which generates approximately equal amounts of 12-Hydroxyheptadecatrienoic acid (12-HHT) .

Pharmacokinetics

TXA2 is very unstable in aqueous solution, as it is hydrated within about 30 seconds to the biologically inactive thromboxane B2 . Due to its short half-life, TXA2 primarily functions as an autocrine or paracrine mediator in the nearby tissues surrounding its site of production .

Result of Action

The activation of TP receptors by TXA2 leads to platelet aggregation, causing platelets to adhere to the site of vascular injury and form a hemostatic plug . This compound plays a key role in the pathophysiological mechanisms of stroke, promoting inflammation, apoptosis, excitotoxicity, and peri-infarct depolarization .

Action Environment

The action of TXA2 is influenced by various environmental factors. For instance, TXA2 signaling regulates the tumor microenvironment by modulating angiogenic potential, tumor extracellular matrix stiffness, and host immune response . Moreover, the by-products of TXA2 synthase are highly mutagenic and oncogenic, adding to the overall phenotype where TXA2 synthesis promotes tumor formation at various levels .

Orientations Futures

Propriétés

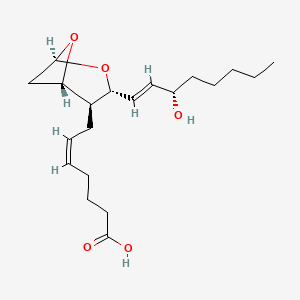

IUPAC Name |

(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNBHJFQCNUKMA-SCKDECHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317452 | |

| Record name | Thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thromboxane A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

57576-52-0 | |

| Record name | Thromboxane A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thromboxane A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thromboxane A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THROMBOXANE A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2A5G825S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thromboxane A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001452 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

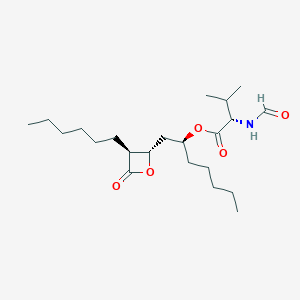

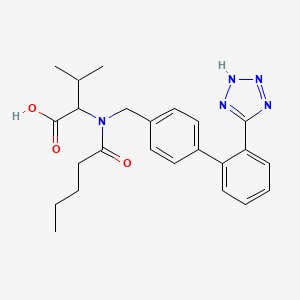

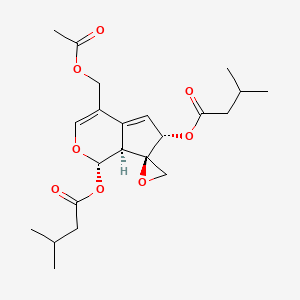

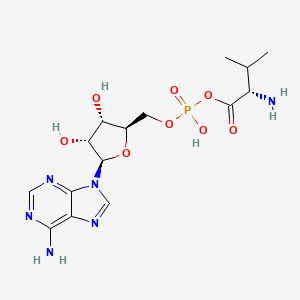

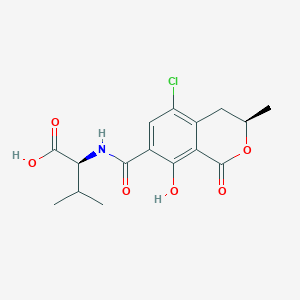

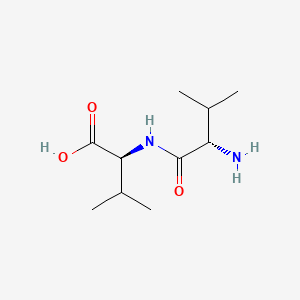

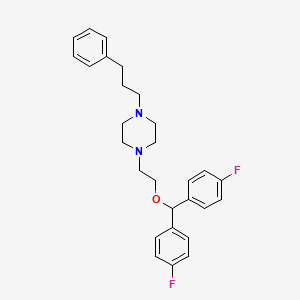

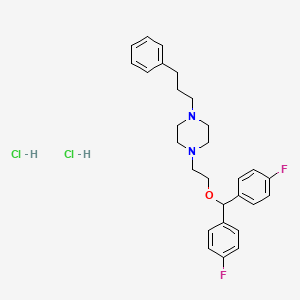

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.